molecular formula C21H17ClFN5O2S B2377213 N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251575-38-8

N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2377213
CAS No.: 1251575-38-8
M. Wt: 457.91
InChI Key: NWQFPVUEXNSSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-pyrazine class of heterocyclic molecules, characterized by a fused [1,2,4]triazolo[4,3-a]pyrazin-3-one core. Key structural features include:

  • Triazolo-pyrazine core: Provides rigidity and hydrogen-bonding capabilities via the N-heterocyclic atoms and carbonyl group.
  • 2,4-Dimethylphenylsulfanyl substituent: Attached at the 8-position, this hydrophobic group enhances lipophilicity and may influence target binding.
  • 3-Chloro-4-fluorophenyl acetamide side chain: The electron-withdrawing Cl and F substituents modulate electronic effects and metabolic stability.

The compound is hypothesized to act as a kinase inhibitor or protease modulator, though specific biological targets require further elucidation. Its synthetic route likely involves coupling of diazonium salts with cyanoacetamide intermediates, as seen in analogous syntheses .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-3-6-17(13(2)9-12)31-20-19-26-28(21(30)27(19)8-7-24-20)11-18(29)25-14-4-5-16(23)15(22)10-14/h3-10H,11H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFPVUEXNSSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.

    Introduction of the Chlorofluorophenyl Group: This is achieved through a substitution reaction, where a suitable chlorofluorophenyl derivative is introduced to the triazolopyrazine core.

    Attachment of the Dimethylphenylsulfanyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

This compound features a triazolopyrazine core, which is known for its diverse biological activities. Research indicates that compounds with similar structures have been associated with various pharmacological effects, including:

  • Antitumor Activity : The triazolopyrazine structure has been linked to anticancer properties. Studies have shown that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar moieties have demonstrated efficacy against breast cancer and other malignancies by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties : The presence of the sulfanyl group in the compound enhances its potential as an antimicrobial agent. Research has highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups significantly contribute to the antibacterial activity .

Case Studies

Several studies provide insights into the efficacy of compounds related to N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide:

StudyFocusFindings
Liaras et al. (2014)Antibacterial ActivityIdentified novel thiazole compounds with significant activity against Staphylococcus epidermidis .
Recent Antitumor ResearchCytotoxicity Against CancerDemonstrated that certain triazolo[4,3-a]pyrazine derivatives inhibit growth in MCF-7 and PC3 cell lines .
SAR StudiesStructure OptimizationFound that modifications to the phenyl ring enhance biological activity across various assays .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the triazolo-pyrazine core, sulfanyl group, and acetamide side chain. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Sulfanyl Substituent Acetamide Substituent Key Differences & Implications Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazin-3-one 2,4-Dimethylphenyl 3-Chloro-4-fluorophenyl Reference compound for comparison
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide [1,2,4]Triazolo[4,3-a]pyrazin-3-one 4-Chlorobenzyl 2,5-Dimethylphenyl Increased lipophilicity; altered steric effects
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5) 4H-1,2,4-Triazole Pyrazin-2-yl 4-Ethoxyphenyl Pyrazine introduces π-stacking potential
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolin-4-one 4-Chlorophenyl 3-Chloro-4-fluorophenyl Quinazolinone core alters binding affinity
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine None (fused system) Phenyl Increased rigidity; potential CNS activity

Key Findings :

Core Modifications: Replacement of the triazolo-pyrazine with quinazolinone (e.g., 476484-68-1) reduces hydrogen-bonding capacity but enhances aromatic stacking .

Sulfanyl Group Variations :

  • 4-Chlorobenzyl () vs. 2,4-dimethylphenyl: The latter’s methyl groups reduce steric hindrance but increase metabolic susceptibility .
  • Pyrazine-containing analogs () exhibit enhanced π-π interactions, critical for kinase inhibition .

Acetamide Substituents :

  • 3-Chloro-4-fluorophenyl (target) vs. 2,5-dimethylphenyl (): The former’s electronegative substituents improve solubility and target binding .
  • 4-Ethoxyphenyl () introduces ether linkages, altering pharmacokinetic profiles .

Analytical Comparisons :

  • NMR Spectroscopy: Minor substituent changes (e.g., OCH₃ vs. CH₃) cause detectable chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm), aiding structural differentiation .
  • MS/MS Molecular Networking : Analogs with cosine scores >0.8 (e.g., triazolo-pyrazines vs. triazolo-pyrimidines) share fragmentation patterns, enabling rapid dereplication .

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-chloro-4-fluorophenyl acetamide moiety is critical for target engagement, while sulfanyl group modifications tune lipophilicity.
  • Lumping Strategies : Compounds with similar cores (e.g., triazolo-pyrazines) can be grouped for predictive modeling of physicochemical properties .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure : The compound features a triazolopyrazine core linked to a chloro-fluorophenyl group and a sulfanyl moiety. Its IUPAC name is this compound.

Molecular Formula : C22H20ClF N5O2S
Molecular Weight : 445.93 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrazine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiols or disulfides.
  • Acetylation : Final acetylation step to form the acetamide group.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Compound 13 , which shares structural similarities with our target compound, demonstrated equipotent activity against Jurkat and A-431 cell lines with an IC50 value lower than doxorubicin .

The presence of electron-withdrawing groups like chlorine and fluorine in the phenyl ring is critical for enhancing cytotoxic effects .

Antimicrobial Activity

Compounds with triazolo[4,3-a]pyrazine cores have shown promise as antimicrobial agents. The introduction of sulfanyl groups has been linked to improved interactions with bacterial enzymes, enhancing efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents on the Phenyl Ring : The presence of halogens (Cl and F) significantly boosts biological activity.
  • Sulfanyl Group : Enhances interaction with biological targets due to its nucleophilic properties.

Case Studies and Research Findings

  • In Vitro Studies : In vitro testing showed that similar compounds effectively inhibited cancer cell proliferation in various assays. For example, compounds with a triazole moiety exhibited significant growth inhibition in HT29 cell lines .
  • Molecular Dynamics Simulations : These simulations have indicated that compounds interact primarily through hydrophobic contacts with target proteins while maintaining a few hydrogen bonding interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclization to form the triazolo-pyrazine core, followed by substitution and coupling steps. Key methodologies include:

  • Cyclization : Hydrazine derivatives and nitriles under acidic/basic conditions to form the triazole ring .
  • Substitution : Introducing sulfanyl or aryl groups via nucleophilic aromatic substitution (e.g., using thiols or phenols) .
  • Coupling : Amide bond formation using carbodiimide-based coupling agents . Optimization Tips :
  • Maintain temperatures between 10–60°C to prevent side reactions .
  • Use anhydrous solvents (e.g., DMF, THF) under inert atmospheres .
  • Purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are recommended for structural characterization?

A combination of advanced spectroscopic and chromatographic methods is critical:

Technique Purpose Examples from Evidence
1H/13C NMR Confirm aromatic protons, carbonyl groups
Mass Spectrometry Verify molecular weight and fragmentation patterns
HPLC Assess purity (>95%)
IR Spectroscopy Identify functional groups (e.g., C=O, S-H)

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against target proteins (e.g., kinases, receptors) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity studies : Use cell lines (e.g., HeLa, HEK293) with MTT or resazurin assays .
  • Target identification : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized protocols : Use identical cell lines, concentrations, and incubation times across studies .
  • Meta-analysis : Compare IC50 values from multiple sources to identify outliers .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies elucidate reaction mechanisms in synthesis?

Advanced mechanistic studies involve:

  • Kinetic profiling : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace reaction pathways .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict transition states and intermediates .

Q. How can pharmacokinetic properties be improved through structural modifications?

Structure-activity relationship (SAR) studies guide rational design:

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) to the acetamide moiety .
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) .
  • Bioavailability : Conduct in vitro permeability assays (Caco-2 cells) and logP optimization .

Key Recommendations for Researchers

  • Synthesis : Prioritize stepwise purification to isolate intermediates and minimize impurities .
  • Characterization : Combine NMR and MS for unambiguous structural confirmation .
  • Biological Studies : Use high-purity batches (>98%) and include positive/negative controls in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.